

5-Methoxy-alpha-methyltryptamine hydrochloride receptor binding affinities.

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Compound of Interest

Compound Name:	5-Methoxy-alpha-methyltryptamine hydrochloride
CAS No.:	1016-44-0
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An In-depth Technical Guide to the Receptor Binding Affinities of 5-Methoxy-alpha-methyltryptamine (5-MeO- α MT) Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the receptor binding characteristics of 5-Methoxy-alpha-methyltryptamine (5-MeO- α MT) hydrochloride, a potent psychedelic compound of the tryptamine class.^[1] Tailored for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, outlines detailed experimental methodologies for receptor affinity determination, and explores the downstream signaling consequences of receptor interaction. The primary focus is on the serotonergic system, the principal target of 5-MeO- α MT, with an emphasis on the 5-HT_{2A} receptor, which is critically implicated in its psychoactive effects.^{[2][3]} By integrating quantitative binding data with field-proven experimental protocols, this guide serves as an authoritative resource for investigating the complex pharmacology of this and related compounds.

Introduction and Core Pharmacology

5-Methoxy-alpha-methyltryptamine (5-MeO- α MT), also known as α ,O-dimethylserotonin, is a synthetic tryptamine derivative recognized for its profound psychoactive effects at very low doses (2-4 mg orally).[2][4] Structurally, it is the 5-methoxy derivative of alpha-methyltryptamine (α MT).[1] Its pharmacological activity is primarily characterized by its function as a potent, non-selective agonist at multiple serotonin receptors.[2][5]

The central mechanism of action for 5-MeO- α MT's psychedelic effects is attributed to its potent agonism at the serotonin 2A receptor (5-HT_{2A}).[3][6] Behavioral studies in rodents confirm this, demonstrating that 5-MeO- α MT induces the head-twitch response (HTR), a reliable behavioral proxy for 5-HT_{2A} activation, which can be blocked by 5-HT_{2A} antagonists like ketanserin.[2][3]

While its interaction with the 5-HT_{2A} receptor is paramount, 5-MeO- α MT also engages other serotonin receptor subtypes, including 5-HT_{1A} and 5-HT_{2B}. [1][2] It is crucial to distinguish its receptor agonist profile from other classes of psychoactive compounds. Unlike stimulants such as amphetamine, 5-MeO- α MT is a very weak monoamine reuptake inhibitor ($IC_{50} >1,000$ nM) and a weak monoamine releasing agent.[2] It also exhibits negligible activity as a monoamine oxidase A (MAO-A) inhibitor (IC_{50} of 31,000 nM).[2] These characteristics underscore that its pharmacological effects are driven by direct receptor agonism rather than modulation of monoamine concentrations in the synaptic cleft.

Quantitative Receptor Binding and Functional Activity Profile

The interaction of 5-MeO- α MT with its biological targets is quantified by its binding affinity (K_i), inhibitory concentration (IC_{50}), and functional potency (EC_{50}). The following table summarizes the available data for 5-MeO- α MT hydrochloride, providing a quantitative basis for understanding its pharmacological profile.

Target	Parameter	Value (nM)	Notes
Serotonin Receptors			
5-HT _{2a} Receptor	EC ₅₀	2 - 8.4	Potent agonist activity, considered the primary target for psychedelic effects.[2] [5]
Monoamine Transporters			
Serotonin Transporter (SERT)	IC ₅₀ (reuptake)	> 1,000	Very low potency as a reuptake inhibitor.[2]
Norepinephrine Transporter (NET)	IC ₅₀ (reuptake)	> 1,000	Very low potency as a reuptake inhibitor.[2]
Dopamine Transporter (DAT)	IC ₅₀ (reuptake)	> 1,000	Very low potency as a reuptake inhibitor.[2]
Monoamine Release			
Serotonin Release	EC ₅₀	460	Weak releasing agent compared to its receptor potency.[2]
Norepinephrine Release	EC ₅₀	8,900	Negligible activity.[2]
Dopamine Release	EC ₅₀	1,500	Very weak activity.[2]
Enzymes			
Monoamine Oxidase A (MAO-A)	IC ₅₀	31,000	Negligible inhibitory activity at pharmacologically relevant concentrations.[2]

Table 1: Receptor Binding and Functional Data for 5-MeO-αMT.

Experimental Protocol: 5-HT_{2a} Receptor Radioligand Competition Assay

Determining the binding affinity (K_i) of a test compound like 5-MeO- α MT is fundamental. A competitive radioligand binding assay is the gold-standard methodology. This protocol describes a robust, self-validating system for determining the K_i of 5-MeO- α MT at the human 5-HT_{2a} receptor.

Principle of the Assay

This assay measures the ability of an unlabeled compound (the "competitor," 5-MeO- α MT) to displace a radioactively labeled ligand ("radioligand") from the 5-HT_{2a} receptor. The concentration of the competitor required to inhibit 50% of the specific binding of the radioligand is the IC_{50} value. This value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, providing a true measure of affinity.[7]

Materials & Reagents

- Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT_{2a} receptor.[8][9] Alternatively, tissue homogenates from rat frontal cortex can be used.[10]
- Radioligand: [³H]Ketanserin, a selective 5-HT_{2a} antagonist. Final concentration should be approximately equal to its K_d value (e.g., 2.0 nM).[9][10]
- Test Compound: **5-Methoxy-alpha-methyltryptamine hydrochloride**, prepared in a stock solution and serially diluted.
- Non-Specific Binding (NSB) Agent: Unlabeled Mianserin (10 μ M) or another high-affinity 5-HT_{2a} ligand.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Plate Type: 96-well glass fiber filter plates (GF/B type), presoaked for 2 hours in 0.5% polyethyleneimine to reduce non-specific binding.[10]

- Scintillation Cocktail: As appropriate for microplate scintillation counting.
- Equipment: 96-well plate vacuum manifold, Microplate Scintillation Counter.

Step-by-Step Methodology

- Plate Preparation: Add 50 μL of Assay Buffer to all wells of the pre-soaked 96-well filter plate.
- Compound Addition:
 - Total Binding (TB) Wells: Add 50 μL of Assay Buffer.
 - Non-Specific Binding (NSB) Wells: Add 50 μL of the NSB agent (e.g., 10 μM Mianserin).
 - Competitor Wells: Add 50 μL of the serially diluted 5-MeO- αMT hydrochloride (typically spanning a concentration range from 10^{-11} M to 10^{-5} M).
- Radioligand Addition: Add 50 μL of [^3H]Ketanserin solution (prepared in Assay Buffer to yield the desired final concentration) to all wells.
- Receptor Addition: Add 50 μL of the 5-HT $_{2a}$ receptor membrane preparation (homogenized in Assay Buffer, typically 70 μg protein/well) to all wells.[\[10\]](#) The final assay volume is 200 μL .
- Incubation: Seal the plate and incubate for 30 minutes at 37°C to reach equilibrium.[\[11\]](#)
- Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This crucial step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
- Washing: Immediately wash the filters three times with 200 μL of ice-cold Wash Buffer per well to remove any remaining unbound radioligand.
- Drying and Counting: Dry the filter plate completely. Add 50 μL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis and Interpretation

- Calculate Specific Binding: Specific Binding (B_s) = Total Binding (CPM) - Non-Specific Binding (CPM). This value represents the signal generated solely from the radioligand binding to the 5-HT_{2a} receptors.
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the 5-MeO- α MT concentration. The resulting sigmoidal curve demonstrates the dose-dependent displacement of the radioligand.
- Determine IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value, which is the concentration of 5-MeO- α MT that inhibits 50% of the specific binding.
- Calculate K_i: Convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation:
 - $K_i = IC_{50} / (1 + [L]/K_d)$
 - Where:
 - [L] is the concentration of the radioligand (³H)Ketanserin).
 - K_d is the dissociation constant of the radioligand for the receptor.

The K_i value provides a standardized measure of the affinity of 5-MeO- α MT for the 5-HT_{2a} receptor, independent of assay conditions.



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Caption: Experimental workflow for a 5-HT_{2A} radioligand competition assay.

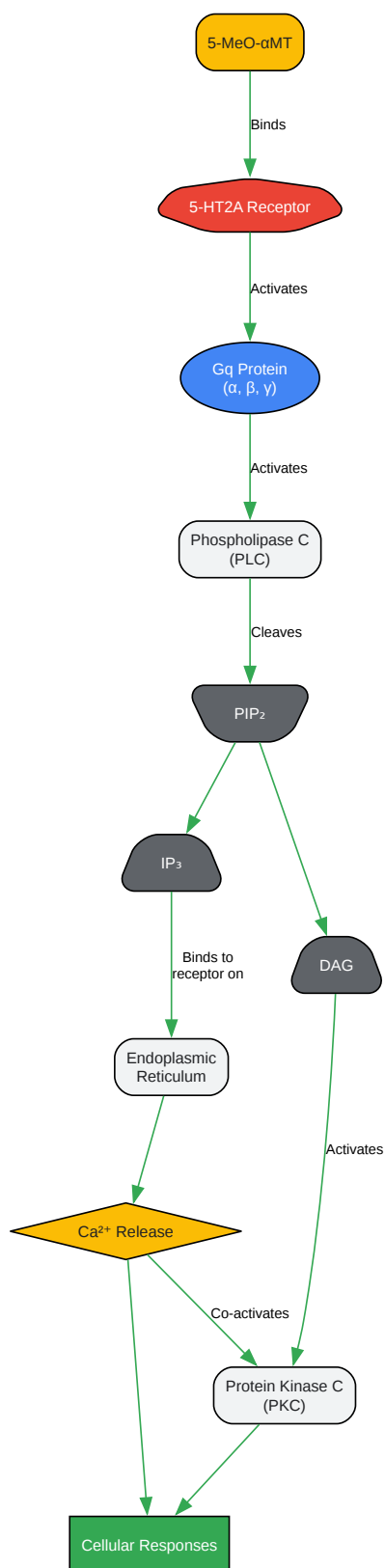
Downstream Signaling Pathways of 5-HT_{2a} Receptor Activation

The binding of an agonist like 5-MeO- α MT to the 5-HT_{2a} receptor initiates a cascade of intracellular events. Understanding this pathway is essential for correlating receptor affinity with functional cellular responses.

The 5-HT_{2a} receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the G α q/11 subunit.^{[9][11]} The canonical signaling pathway proceeds as follows:

- **Agonist Binding:** 5-MeO- α MT binds to the 5-HT_{2a} receptor, inducing a conformational change.
- **G Protein Activation:** The activated receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gq/11 protein, causing the G protein to dissociate into its G α q-GTP and G β γ subunits.
- **PLC Activation:** The activated G α q-GTP subunit stimulates the enzyme Phospholipase C (PLC).^[9]
- **Second Messenger Production:** PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).^[12]
- **Cellular Response:**
 - IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.^[12]
 - DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).^[9]

This increase in intracellular calcium is a hallmark of 5-HT_{2a} receptor activation and forms the basis of functional assays, such as calcium flux assays, which measure the potency (EC₅₀) and efficacy (E_{max}) of agonist compounds.



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